棕榈油酰基3-碳环磷脂酸

描述

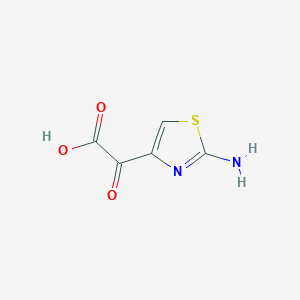

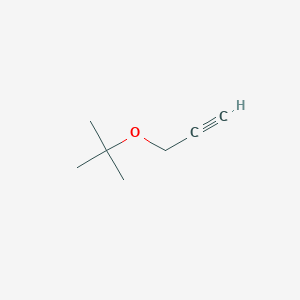

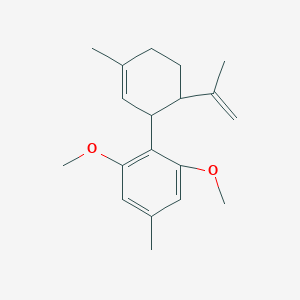

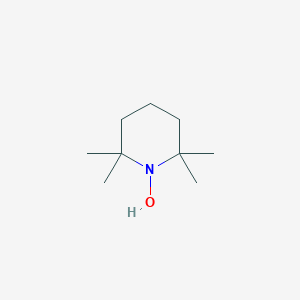

Palmitoleoyl 3-carbacyclic Phosphatidic Acid (3ccPA 16:1) is an intermediately potent inhibitor of autotaxin (ATX) with an IC50 of 620 nM . It can be used for melanoma research . It is a cyclic LPA analog that contains the 16:1 fatty acid, palmitoleate, at the sn-1 position of the glycerol backbone .

Molecular Structure Analysis

Palmitoleoyl 3-carbacyclic Phosphatidic Acid is a cyclic phosphatidic acid (cPA) derivative. cPAs are naturally occurring analogs of lysophosphatidic acid (LPA) in which the sn-2 hydroxy group forms a 5-membered ring with the sn-3 phosphate .

Chemical Reactions Analysis

Palmitoleoyl 3-carbacyclic Phosphatidic Acid is an intermediately potent inhibitor of autotaxin (ATX) with an IC50 of 620 nM . Autotaxin is an enzyme that is important in cancer cell survival, growth, migration, invasion, and metastasis .

Physical And Chemical Properties Analysis

The molecular weight of Palmitoleoyl 3-carbacyclic Phosphatidic Acid is 388.5 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 5 . It also has a Rotatable Bond Count of 16 . The Topological Polar Surface Area is 72.8 Ų .

科学研究应用

癌症研究

棕榈油酰基3-碳环磷脂酸是一种有效的自噬素(ATX)抑制剂,其IC50值为620 nM . ATX是一种在癌细胞存活、生长、迁移、侵袭和转移中至关重要的酶。 该化合物抑制ATX的能力使其在研究各种癌症(包括黑色素瘤)的潜在治疗方法方面具有价值 .

细胞迁移和转移研究

该化合物显着抑制MM1细胞在胎牛血清或LPA等刺激下跨中皮细胞单层的跨细胞迁移 . 这种特性对于研究细胞迁移和转移的机制特别有用,这些机制是癌症进展中的关键过程。

脂类生物化学

作为一种环状LPA类似物,棕榈油酰基3-碳环磷脂酸有助于理解脂类生物化学,特别是甘油磷脂在生物系统中的作用 . 它的结构和功能可以阐明脂类信号通路及其在健康和疾病中的意义。

药物开发

由于其生物活性,该化合物在药物开发方面具有潜在的应用,特别是在设计靶向参与疾病的脂类信号通路的药物方面 . 它对ATX的抑制作用可以作为开发新治疗剂的起点。

脂类在生物学中的作用

对棕榈油酰基3-碳环磷脂酸的研究可以加深我们对脂类在生物系统中的作用的理解。 它与蛋白质的相互作用及其对细胞功能的影响是探索脂类生理和病理作用的研究人员感兴趣的领域 .

作用机制

Target of Action

Palmitoleoyl 3-carbacyclic Phosphatidic Acid (3ccPA 16:1) primarily targets Autotaxin (ATX) . Autotaxin is an enzyme that plays a crucial role in cancer cell survival, growth, migration, invasion, and metastasis .

Mode of Action

3ccPA 16:1 acts as a moderately effective inhibitor of Autotaxin . It interacts with Autotaxin, inhibiting its function with an IC50 value of 620 nM . This interaction results in changes to the cellular processes influenced by Autotaxin, particularly those related to cancer cell behaviors .

Biochemical Pathways

The compound’s action affects the biochemical pathways involving Autotaxin. Autotaxin is known to play a significant role in the production of lysophosphatidic acid (LPA), a bioactive lipid that contributes to various cellular processes . By inhibiting Autotaxin, 3ccPA 16:1 can potentially disrupt these pathways and their downstream effects .

Result of Action

The inhibition of Autotaxin by 3ccPA 16:1 has been shown to affect cancer cell behaviors. Specifically, it has been found to inhibit the transcellular migration of MM1 cells across mesothelial cell monolayers . This suggests that 3ccPA 16:1 could potentially be used in melanoma research .

属性

IUPAC Name |

(2-hydroxy-2-oxo-1,2λ5-oxaphospholan-5-yl)methyl (Z)-hexadec-9-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H37O5P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-20(21)24-18-19-16-17-26(22,23)25-19/h7-8,19H,2-6,9-18H2,1H3,(H,22,23)/b8-7- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAGUMCXYAAGWJD-FPLPWBNLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC=CCCCCCCCC(=O)OCC1CCP(=O)(O1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC/C=C\CCCCCCCC(=O)OCC1CCP(=O)(O1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H37O5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(4R)-5-(1H-indol-3-yl)-4-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid](/img/structure/B109487.png)

![2-Methyl-5-[(5-methyl-1,3,4-thiadiazol-2-yl)disulfanyl]-1,3,4-thiadiazole](/img/structure/B109498.png)